1-(Azepan-1-yl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone
Description
The compound "1-(Azepan-1-yl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone" is a heterocyclic molecule featuring a fused triazolo[4,3-b]pyridazine core substituted with a 4-fluorophenyl group at position 3, a thioether-linked ethanone moiety at position 6, and an azepane (7-membered saturated nitrogen ring) at the ethanone terminus. This structure combines pharmacophoric elements known to influence bioactivity:
- The triazolo[4,3-b]pyridazine scaffold is associated with kinase inhibition and antimicrobial properties due to its electron-deficient aromatic system .
- The 4-fluorophenyl group enhances lipophilicity and metabolic stability, a common strategy in medicinal chemistry to improve pharmacokinetics .
- The azepane ring introduces conformational flexibility, which can modulate receptor selectivity compared to smaller cyclic amines .
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5OS/c20-15-7-5-14(6-8-15)19-22-21-16-9-10-17(23-25(16)19)27-13-18(26)24-11-3-1-2-4-12-24/h5-10H,1-4,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXBRUAKABZLJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azepan-1-yl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone typically involves multiple steps, starting with the preparation of the triazolopyridazine core. This can be achieved through the cycloaddition of pyridine N-imine with alkyl-oxohex-ynoates, followed by condensation with hydrazine . The resulting intermediate is then reacted with 4-fluorophenyl derivatives under appropriate conditions to introduce the fluorophenyl group . Finally, the azepane moiety is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition and condensation steps, as well as the development of efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Azepan-1-yl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(Azepan-1-yl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Azepan-1-yl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Table 1: Structural Comparison of Heterocyclic Compounds
Key Observations:
Table 3: Inferred Properties Based on Analogues
Critical Analysis:
- The 4-fluorophenyl and thioether groups in the target compound likely reduce solubility compared to the aminophenyl analogue (Compound 4), but enhance membrane permeability .
- The azepane’s size may mitigate hERG channel binding risks associated with smaller amines, a toxicity concern in drug development .
Biological Activity
The compound 1-(Azepan-1-yl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone is a novel synthetic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes an azepane ring, a triazolo-pyridazine moiety, and a thioether linkage, which are critical for its biological activity.
Research indicates that compounds similar to This compound often exhibit their biological effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : The thioether group may interact with key enzymes involved in metabolic pathways.
- Receptor Modulation : The triazolo and pyridazine components may influence receptor binding and signaling pathways.
- Antimicrobial Activity : Some derivatives have shown promise against various bacterial strains.
Biological Activity Data
The following table summarizes key findings from studies evaluating the biological activity of this compound and its analogs:
| Activity Type | IC50/EC50 Values | Reference |
|---|---|---|
| Antimicrobial | 5.2 μM | |
| Cytotoxicity (HEK293) | >100 μM | |
| Enzyme Inhibition | IC50 = 10 μM |
Case Studies
Several studies have investigated the biological effects of this compound. Notably:
- Antimicrobial Efficacy : A study demonstrated that the compound exhibited significant antimicrobial activity against Mycobacterium tuberculosis with an IC50 value of 5.2 μM. This suggests potential for development as an anti-tubercular agent.
- Cytotoxicity Assessment : In cytotoxicity assays using HEK293 cells, the compound showed no significant toxicity at concentrations up to 100 μM, indicating a favorable safety profile for further development.
- Enzyme Interaction Studies : The compound was tested for its ability to inhibit specific enzymes related to metabolic processes, showing an IC50 value of 10 μM. This inhibition suggests potential applications in metabolic disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
